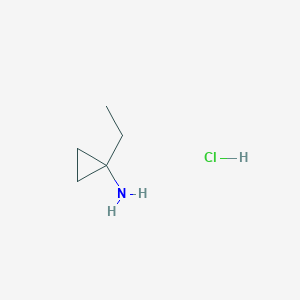

1-Ethylcyclopropan-1-amine hydrochloride

Overview

Description

1-Ethylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClN . It has a molecular weight of 121.61 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method for the synthesis of primary amines is the Gabriel amine synthesis . Another method involves the reaction of a carbamate with a hydrochloric acid solution .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of reactions. These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

This compound is a solid compound . The compound’s storage temperature is normal .Scientific Research Applications

Ethylene Inhibition in Fruits and Vegetables

Research has shown that compounds like 1-methylcyclopropene (1-MCP), a cyclopropane derivative similar to 1-Ethylcyclopropan-1-amine, effectively inhibit ethylene action in a broad range of fruits, vegetables, and floriculture crops. These studies explore how such compounds can delay ripening, extend shelf life, and maintain quality in perishable produce. For example, Watkins (2006) discussed the effects of 1-MCP on fruits and vegetables and its potential as a commercial technology to improve maintenance of product quality. Likewise, research by Blankenship and Dole (2003) compiled knowledge about the technological uses of 1-MCP, aiming to define areas requiring further study (Watkins, 2006) (Blankenship & Dole, 2003).

Bioconjugation in Aqueous Media

The compound's role in bioconjugation, particularly the mechanism of amide formation by carbodiimide in aqueous media, is another area of research interest. Studies like the one by Nakajima and Ikada (1995) delve into the specifics of amide formation, which is crucial in various biochemical and medical applications (Nakajima & Ikada, 1995).

Synthetic Applications

Additionally, the compound's potential in synthetic chemistry, particularly in the synthesis of cyclopropane and cyclobutylamine derivatives, has been explored. For instance, Kozhushkov et al. (2010) discussed the productive syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine, highlighting the efficiency and yields of these processes (Kozhushkov et al., 2010).

Safety and Hazards

Future Directions

While specific future directions for 1-Ethylcyclopropan-1-amine hydrochloride are not mentioned in the available resources, research into similar compounds is ongoing. For instance, the trace amine-associated receptor 1 (TAAR-1) is being studied as a potential target for the development of new antipsychotics .

properties

IUPAC Name |

1-ethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVZBCRYLJGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

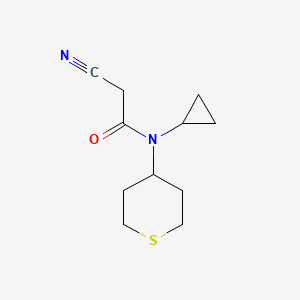

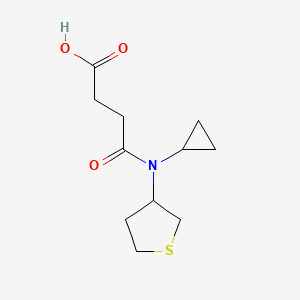

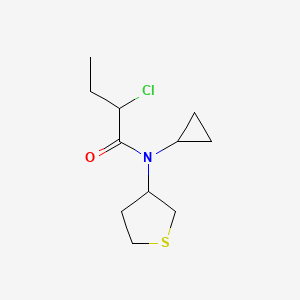

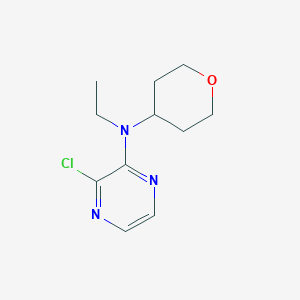

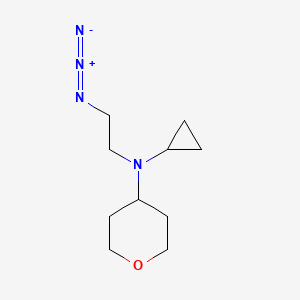

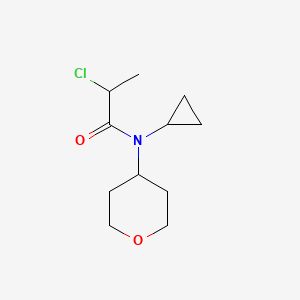

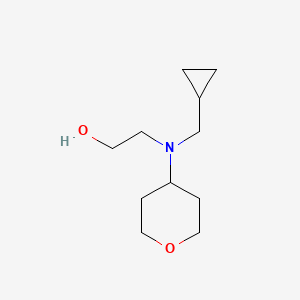

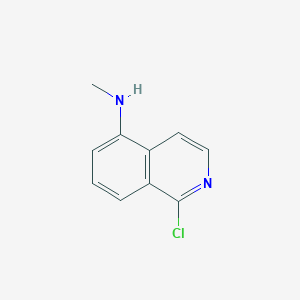

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)

![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)